molecular formula C18H16O2 B6644974 2-Methoxy-6-(3-methoxyphenyl)naphthalene

2-Methoxy-6-(3-methoxyphenyl)naphthalene

Cat. No.: B6644974
M. Wt: 264.3 g/mol
InChI Key: XXDSJAMLQLDCBU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-methoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Studies have been conducted on the synthesis of compounds related to 2-Methoxy-6-(3-methoxyphenyl)naphthalene. For instance, research on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids led to the creation of related naphthalene derivatives, highlighting the versatility of these compounds in organic synthesis (Baddar, Moussa, & Omar, 1968).

  • Pharmaceutical Intermediates : The compound has been identified as a new pharmaceutical intermediate in the synthesis of specific acids, showcasing its potential in the development of novel pharmaceuticals (Yu Ma, 2000).

  • Photochemical Properties : Research into the photochemical syntheses of naphthalene derivatives related to 2-Methoxy-naphthalene has revealed interesting photodimer formations, indicating potential applications in photochemistry and material sciences (Teitei et al., 1978).

  • Biological Activity : Studies have also focused on the biological activities of naphthalene-based acetic acids, which include derivatives like this compound. These studies investigate their structural features and potential biological applications, such as antibacterial or antifungal properties (Lazou, Perontsis, & Psomas, 2023).

Properties

IUPAC Name

2-methoxy-6-(3-methoxyphenyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-19-17-5-3-4-13(11-17)14-6-7-16-12-18(20-2)9-8-15(16)10-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDSJAMLQLDCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared by reacting 6-methoxy-2-bromonaphthalene (3.09 g, 13.0 mmol) with 3-methoxyphenylboronic acid (2.18 g, 14.3 mmol according to method A to yield 1.18 g (34%) of a white solid: mp 80° C.; 1H NMR (CDCl3): δ 3.88 (3H, s), 3.92(3H, s), 6.90 (1H, dd, J=2.17 Hz, J=7.76 Hz), 7.14-7.18 (2H, m), 7.22-7.24 (1H, m), 7.28 (1H, d, J=7.45 Hz), 7.36-7.39, (1H, m), 7.70 (1H, dd, J=1.86 Hz, J=8.70 Hz), 7.77-7.80 (2H, m), 7.96 (1H, d, J=1.24 Hz); MS (ESI) m/z 265 (M+H)+.
Quantity
3.09 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound is prepared by the reaction of 2-bromo-6-methoxynaphthalene (500 mg, 2.11 mmol, 1 eq) with 3-methoxyphenylboric acid (321 mg, 2.11 mmol, 1 eq) according to method A within 22 h. Purification by column chromatography with a mixture of hexane/ethyl acetate 9/1 yields the desired product in a yield of 81% (451 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
3-methoxyphenylboric acid
Quantity
321 mg
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

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effective_coupling_partner
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0 mmol
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reactant
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0.2 mmol
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[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=2.5/2.5/1; 500 ml), the compound (T-2) (48.6 g, 319.6 mmol), 2-bromo-6-methoxynaphthalene (42.9 g, 181.0 mmol), 5% palladium on carbon (2.15 g), potassium carbonate (37.5 g, 271.5 mmol) and tetrabutylammonium bromide (14.6 g, 45.3 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was extracted with toluene (300 mL) three times, and the organic layer was washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: toluene), and then by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate to give colorless crystals (45.0 g) of 2-methoxy-6-(3-methoxyphenyl)naphthalene (T-9).
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Quantity
14.6 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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